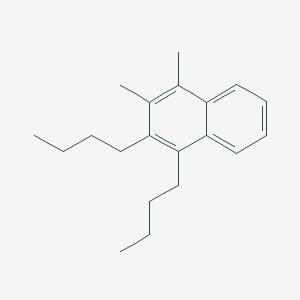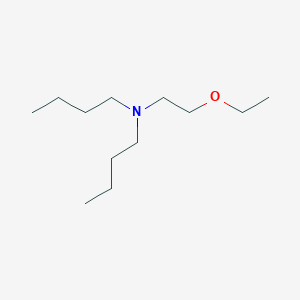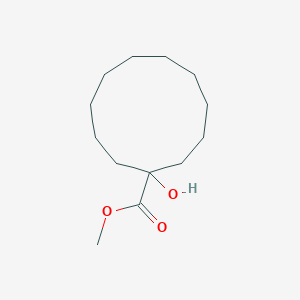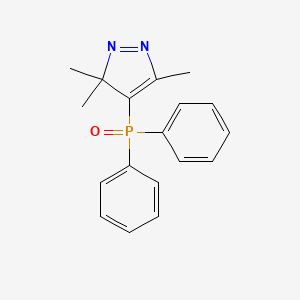
4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole is an organophosphorus compound that features a pyrazole ring substituted with a diphenylphosphoryl group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole typically involves the reaction of 3,3,5-trimethyl-3H-pyrazole with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
3,3,5-trimethyl-3H-pyrazole+diphenylphosphoryl chloride→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole involves its interaction with molecular targets through its phosphoryl group. The compound can act as a ligand, coordinating to metal centers in catalytic processes. Additionally, it can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles, leading to the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphoryl azide: Used in similar nucleophilic substitution reactions.
Triphenylphosphine: Commonly used as a ligand in coordination chemistry.
Phosphine oxides: Similar in structure and reactivity.
Uniqueness
4-(Diphenylphosphoryl)-3,3,5-trimethyl-3H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and properties compared to other organophosphorus compounds. Its combination of a pyrazole ring with a diphenylphosphoryl group makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
65939-29-9 |
|---|---|
Molekularformel |
C18H19N2OP |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
4-diphenylphosphoryl-3,3,5-trimethylpyrazole |
InChI |
InChI=1S/C18H19N2OP/c1-14-17(18(2,3)20-19-14)22(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1-3H3 |
InChI-Schlüssel |
VHRKIAVIABFXCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(N=N1)(C)C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


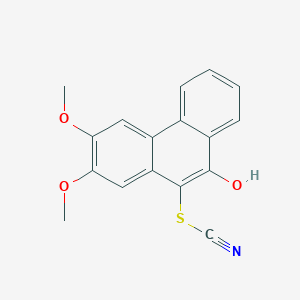
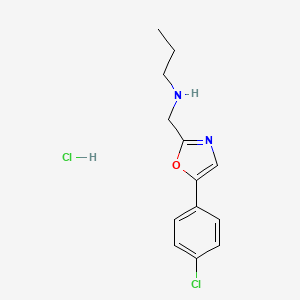
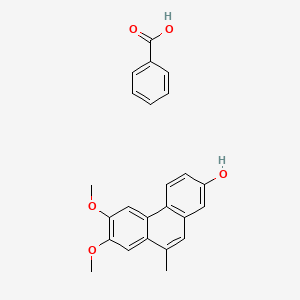

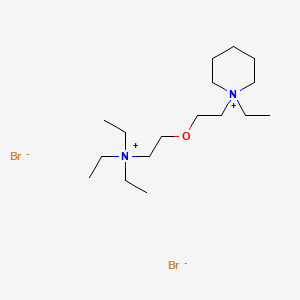

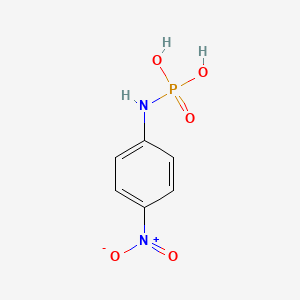

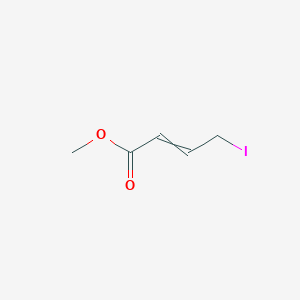
![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)

